三氧化铬镧

描述

Chromium Lanthanum Trioxide (CrLaO3) is a compound composed of chromium, lanthanum, and oxygen. It has a perovskite crystal structure and is commonly used in scientific research applications. This compound is known for its unique properties, including its high thermal stability, chemical inertness, and electronic conductivity. In

科学研究应用

铬化合物中的微量元素分析:三价铬可以与氢氧化镧定量共沉淀,用于分析铬金属和二硅化铬,从而测定 As、Co、Cu、Fe、Mn、Ni、Ti、V、Zn 和 Zr 等微量元素。该方法提供了一种有效的方法来分析高纯度铬金属和二硅化铬中的杂质 (Kujirai, Yamada, & Hasegawa, 1993).

固体氧化物燃料电池 (SOFC) 应用:研究了镍酸镧作为 SOFC 中的阴极材料以减轻铬中毒,与标准阴极相比,它表现出更高的耐受性。这归因于镍酸镧中减少了铬的沉积 (Gong, Wang, Banner, Basu, Pal, & Gopalan, 2019).

甲烷氧化中的催化性能:取代的铬酸镧在 SOFC 阳极材料中直接甲烷氧化中表现出不同的催化行为,具体取决于所使用的取代基。镍取代的粉末对 CH4 氧化特别活跃 (Sfeir et al., 2001).

铝合金的缓蚀:研究了镧系化合物(包括镧化合物)作为铝合金的环保缓蚀剂,它们具有低毒性和保护能力,可替代铬酸盐 (Bethencourt et al., 1998).

SOFC 中的互连器应用:铬酸镧 LaCrO3 由于具有良好的导电性和耐环境条件性,因此适合用作 SOFC 中的互连器。钴和锶等添加剂可以改善其烧结性能 (Setz, Corrêa, Paiva-santos, & Homem de Mello-Castanho, 2006).

锂电池中的氧化铬:三氧化铬可以煅烧产生 Cr2O5,作为可充电锂电池中的阴极材料,它表现出高能量密度和良好的循环性 (Feng et al., 2013).

属性

IUPAC Name |

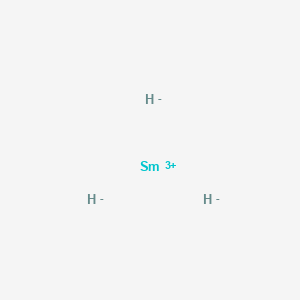

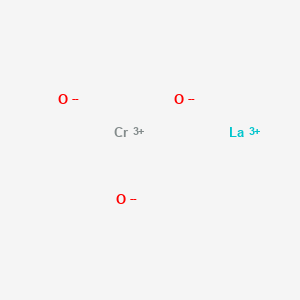

chromium(3+);lanthanum(3+);oxygen(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cr.La.3O/q2*+3;3*-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFYLSJDPENHSBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[O-2].[Cr+3].[La+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CrLaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90923254 | |

| Record name | Chromium(3+) lanthanum oxide (1/1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90923254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.900 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Green odorless powder; [MSDSonline] | |

| Record name | Lanthanum chromite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9146 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Chromium lanthanum trioxide | |

CAS RN |

12017-94-6 | |

| Record name | Chromium lanthanum oxide (CrLaO3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012017946 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chromium lanthanum oxide (CrLaO3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chromium(3+) lanthanum oxide (1/1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90923254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chromium lanthanum trioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.469 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzene, 1-methoxy-3-[(1E)-2-phenylethenyl]-](/img/structure/B76086.png)

![5-Chloro-6,6a,12-triaza-benzo[a]anthracen-7-one](/img/structure/B76093.png)